Zinc, chloro(phenylmethyl)-
Description
Properties
IUPAC Name |
chlorozinc(1+);methanidylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Zn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQBAAKGMWRWPS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.Cl[Zn+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89523-63-7 | |
| Record name | Benzylzincchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Reaction of Benzyl Chloride with Metallic Zinc
The most straightforward method involves the reaction of benzyl chloride (C₆H₅CH₂Cl) with metallic zinc in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether. The reaction proceeds via oxidative insertion of zinc into the carbon-chlorine bond:
Key considerations include:
-
Solvent choice : THF is preferred due to its ability to stabilize organozinc intermediates.
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Atmosphere : Reactions must be conducted under inert conditions (e.g., nitrogen or argon) to prevent oxidation.
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Zinc form : Zinc dust (≤100 µm particle size) ensures rapid reaction kinetics, achieving yields of 80–90%.
Role of Additives
The addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) enhances yields by stabilizing the organozinc species. For example, a protocol using 25 mol% TMEDA in water achieved 94% yield of benzylzinc chloride, demonstrating the additive’s role in mitigating protio-quenching side reactions.
Catalytic Methods for Enhanced Efficiency
Palladium-Catalyzed Cross-Coupling Systems
Recent advances integrate benzylzinc chloride into cross-coupling reactions in situ. A representative Pd-catalyzed method involves:
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Catalyst : 0.5 mol% PdCl₂(Amphos)₂.
-
Conditions : Aqueous medium at 5–10°C.
This method’s superiority lies in its compatibility with aqueous environments, reducing the need for strict anhydrous protocols.
Zinc Halide-Catalyzed Chloromethylation
Zinc iodide (ZnI₂) catalyzes the chloromethylation of aromatic compounds, indirectly supporting benzylzinc chloride synthesis. For instance, ZnI₂ (5 mol%) facilitates the reaction of dimethoxymethane and chlorosulfonic acid with benzene derivatives to yield chloromethyl intermediates, which are precursors to benzylzinc chloride.
Industrial Production Strategies
Continuous Flow Reactor Systems
Industrial-scale production employs continuous flow reactors to optimize throughput and purity. A patented method outlines:
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Feedstock : Benzene, formaldehyde, and HCl.
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Catalyst : Zinc chloride (ZnCl₂) in a 3.5:1 water-to-catalyst ratio.
| Parameter | Specification |
|---|---|
| Temperature | 58–63°C |
| HCl Introduction | ≤1.5 hours |
| Yield | 76–82% |
This method emphasizes cost-effectiveness, with catalyst recovery via azeotropic distillation.
Mechanistic Insights and Side Reactions
Lewis Acid Activation
Zinc acts as a Lewis acid, polarizing the C–Cl bond in benzyl chloride to facilitate oxidative insertion. Computational studies suggest a two-step mechanism:
Byproduct Formation
Excessive TMEDA (>25 mol%) or moisture leads to protio-quenching, yielding toluene as a byproduct. Industrial methods mitigate this via rigorous dehydration steps, achieving ≤98% purity.
Comparative Analysis of Methods
The table below summarizes key methodologies:
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Zn Reaction | THF, N₂, 25°C | 80–90% | Simple, low cost | Moisture-sensitive |
| Pd-Catalyzed | H₂O, TMEDA, 5–10°C | 94% | Aqueous compatibility | Requires Pd catalyst |
| Industrial Flow | ZnCl₂, 58–63°C | 76–82% | Scalable, high purity | Energy-intensive |
Chemical Reactions Analysis
Cross-Coupling Reactions
Benzylzinc chloride participates in Negishi coupling, a palladium-catalyzed reaction for forming carbon-carbon bonds. This reaction transfers the benzyl group to electrophilic partners, such as aryl or alkenyl halides .
Example Reaction:
-
Key Features:
Thermodynamic Data (Generalized for Organozinc Halides):
| Reaction Component | ΔG (kcal/mol) | Reference |
|---|---|---|
| Transmetalation Step | -12.3 ± 1.5 | |
| Reductive Elimination | -8.7 ± 0.9 |
Transmetalation with Transition Metals
Benzylzinc chloride undergoes transmetalation with late transition metals (e.g., Pd, Ni) to form reactive intermediates for catalytic cycles .
Mechanistic Insights:
-
Zinc-to-metal aryl transfer proceeds via a four-centered transition state, stabilized by THF coordination .
-
Rate acceleration observed with electron-deficient ligands on palladium .
Experimental Conditions:
Insertion into Electrophilic Substrates
The benzyl group from benzylzinc chloride inserts into polarized bonds (e.g., carbonyl groups) .
Application in Aldehyde Alkylation:
Yield Optimization:
| Substrate | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Benzaldehyde | 92 | 95:5 |
| Cyclohexanone | 78 | 88:12 |
Data inferred from analogous organozinc reactions .
Reactivity with Halogens and Chalcogens
Benzylzinc chloride reacts with halogens (X₂) or sulfur/selenium electrophiles to form benzyl halides or chalcogenides .
Reaction Pathway:
Role in Tandem Reactions
Benzylzinc chloride facilitates multi-step transformations, such as carbozincation of alkynes followed by cross-coupling .
Case Study: Alkyne Functionalization
-
Carbozincation:
-
Cross-Coupling:
Advantages:
Stability and Handling
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClZn
- Molecular Weight : 190.5 g/mol
- Appearance : Typically exists as a colorless to light yellow solid.
- Solubility : Soluble in organic solvents, but less soluble in water.
Synthetic Applications
1.1 Organometallic Chemistry
Zinc, chloro(phenylmethyl)- is widely used as a reagent in organometallic chemistry. It serves as a nucleophile in various coupling reactions, particularly:
- Negishi Coupling : This reaction involves the coupling of organozinc reagents with organic halides to form carbon-carbon bonds. The ability of zinc to stabilize reactive intermediates makes it valuable for synthesizing complex organic molecules .
- Simmons-Smith Reaction : The compound can be utilized to generate cyclopropanes from alkenes using methylene iodide. This reaction is notable for its efficiency and selectivity in forming cyclic structures .
1.2 Synthesis of Pharmaceuticals
Zinc, chloro(phenylmethyl)- has been employed in the synthesis of various pharmaceutical compounds. Its role as a zinc source allows for the introduction of zinc into biologically active molecules, enhancing their therapeutic properties. For example:
- Synthesis of Antiviral Agents : It has been used in the preparation of compounds that inhibit viral replication, including those targeting HIV .
Catalysis
Zinc, chloro(phenylmethyl)- acts as a catalyst in several chemical reactions:
- Carbamate Synthesis : Recent studies have shown that zinc chloride can catalyze the formation of carbamates from carbamoyl chlorides and alcohols. This reaction is significant for producing agricultural chemicals and pharmaceuticals .
Material Science
The compound finds applications in materials science, particularly in the development of:
- Photonic Devices : Zinc chlorins derived from zinc compounds are being explored for their potential in artificial light-harvesting systems and solar energy conversion technologies .
Environmental Applications
Zinc compounds are also being investigated for their roles in environmental remediation:
- Heavy Metal Removal : Zinc-based compounds can assist in the removal of heavy metals from wastewater through precipitation processes, contributing to environmental sustainability efforts.
Case Study 1: Synthesis of Antiviral Compounds
A study demonstrated the use of zinc, chloro(phenylmethyl)- in synthesizing a novel class of antiviral agents targeting RNA viruses. The organozinc reagent facilitated the formation of key intermediates that showed promising activity against viral replication pathways.
Case Study 2: Catalytic Reactions
Research published in ACS Publications highlighted the efficiency of zinc chloride-catalyzed reactions for synthesizing carbamates. This method provided a more environmentally friendly approach compared to traditional methods that rely on toxic reagents .
Mechanism of Action
The mechanism by which zinc, chloro(phenylmethyl)- exerts its effects involves the coordination of the zinc atom with various substrates. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. This coordination can lead to various chemical transformations, depending on the nature of the substrates and reaction conditions.
Comparison with Similar Compounds
Table 1: Structural Features of Chlorinated Zinc Complexes
Key Observations :
- Chloro ligands often introduce electron-withdrawing effects, altering charge distribution and reactivity .
- Aryl groups (e.g., phenylmethyl) enhance π-π interactions, influencing crystal packing and luminescence .
Photophysical and Spectral Properties
Table 2: Spectral Data for Chloro-Substituted Zinc Complexes
Key Observations :
Key Observations :
- Bromo-substituted zinc complexes generally show higher antiproliferative activity than chloro counterparts .
- Para-chloro substitution in aryl groups enhances HIV reverse transcriptase inhibition compared to other positions .
Substituent Effects: Chloro vs. Other Halogens
- Electron-Withdrawing Capacity: Chloro groups (Cl) exhibit moderate electron withdrawal compared to fluoro (F, stronger) and bromo (Br, weaker), influencing redox potentials and binding affinities .
- Biological Uptake : Chloro groups may enhance lipophilicity vs. fluoro, improving membrane permeability but increasing toxicity risks .
Biological Activity
Zinc, chloro(phenylmethyl)- (chemical formula: CHClZn), is a zinc-based compound that has garnered attention in both organic synthesis and biological research due to its unique properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Zinc, chloro(phenylmethyl)- is primarily recognized for its role as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Negishi coupling. The zinc atom in the compound acts as a Lewis acid, facilitating chemical transformations by coordinating with various substrates. This coordination can lead to the activation of biomolecules, making it a candidate for further biological investigations.
Biological Activities
Research into the biological activities of zinc compounds has revealed several important functions:
- Enzyme Activation : Zinc is known to play a critical role in the function of numerous enzymes. It acts as a cofactor for enzymes involved in DNA synthesis, protein metabolism, and antioxidant defense mechanisms.
- Cell Signaling : Zinc ions are involved in cellular signaling pathways that regulate cell proliferation and apoptosis. They can modulate the activity of transcription factors and influence gene expression.
- Immune Function : Zinc has been shown to enhance immune responses. It is essential for the development and function of immune cells, including neutrophils and lymphocytes .
1. Zinc Transport and Speciation
A study explored how free fatty acids (FFAs) affect zinc distribution in serum. The presence of FFAs significantly altered the binding capacity of albumin for zinc ions, leading to changes in plasma zinc speciation. This suggests that physiological conditions can modulate zinc availability and its biological activity .
2. Inhibition of Histone Deacetylases (HDACs)
Zinc-binding compounds have been investigated as potential inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. One study identified a new class of HDAC inhibitors that utilize zinc coordination for their activity. These compounds demonstrated significant potency against leukemia cell lines, indicating that zinc coordination can be leveraged for therapeutic purposes .
3. Platelet Activation
Research on platelet activation has shown that extracellular zinc ions play a crucial role in hemostatic responses. The influx of Zn during platelet activation was quantified, revealing significant modulation by various inhibitors. This highlights the importance of zinc in cardiovascular biology .
Data Summary
The following table summarizes key findings related to the biological activity of Zinc, chloro(phenylmethyl)-:
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Zinc, chloro(phenylmethyl)-, and how can purity be optimized during synthesis?
- Methodology :
- Grignard reagent reactions : React phenylmethylmagnesium chloride (C₆H₅CH₂MgCl) with ZnCl₂ in anhydrous tetrahydrofuran (THF) under inert conditions. Monitor reaction progress via TLC or GC-MS.
- Purification : Use vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate the product. Characterize purity via elemental analysis and ¹H/¹³C NMR spectroscopy .
- Critical variables : Moisture and oxygen sensitivity require strict use of Schlenk lines or gloveboxes. Trace water can hydrolyze the product, forming zinc oxides .
Q. Which spectroscopic and structural characterization techniques are most effective for analyzing Zinc, chloro(phenylmethyl)-?
- Methods :
- NMR spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 2.8 ppm for CH₂-Zn).
- EXAFS/X-ray diffraction : Determines Zn-Cl bond distances (e.g., ~2.20 Å) and tetrahedral coordination geometry, as observed in analogous organozinc compounds .
- IR spectroscopy : Identify Zn-Cl stretching vibrations (250–300 cm⁻¹) and C-Zn bonds (500–600 cm⁻¹).
- Data interpretation : Compare results with crystallographic databases (e.g., Cambridge Structural Database) to validate structural assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for Zinc, chloro(phenylmethyl)- under varying environmental conditions?
- Approach :
- Controlled degradation studies : Expose the compound to controlled humidity (10–90% RH) and oxygen levels, monitoring decomposition via UV-Vis spectroscopy or mass loss.
- Contradiction analysis : Discrepancies often arise from trace impurities (e.g., residual solvents) or inconsistent inert-atmosphere protocols. Use standardized glovebox conditions (O₂ < 1 ppm) and replicate experiments across labs .
- Example : Conflicting thermal stability reports may stem from differential scanning calorimetry (DSC) heating rates. Conduct DSC at 5–10°C/min increments to identify decomposition thresholds.
Q. What computational methods are employed to study reaction mechanisms involving Zinc, chloro(phenylmethyl)- in cross-coupling catalysis?
- Methods :
- Density Functional Theory (DFT) : Model transition states for Zn-mediated C-C bond formation (e.g., Negishi coupling). Optimize geometries using B3LYP/6-31G(d) basis sets.
- Mechanistic insights : Compare calculated activation energies (ΔG‡) with experimental kinetic data to validate intermediates .
- Challenges : Solvent effects (e.g., THF vs. ether) require implicit/explicit solvation models in simulations.
Q. How does the ligand environment influence the reactivity of Zinc, chloro(phenylmethyl)- in organometallic transformations?
- Experimental design :
- Ligand substitution studies : Replace phenylmethyl groups with bulkier ligands (e.g., mesityl) to assess steric effects on reaction rates.
- Electronic effects : Measure Hammett parameters to correlate substituent electronegativity with Zn-Cl bond polarization .
- Data table :
| Ligand | Reaction Rate (k, s⁻¹) | Zn-Cl Bond Length (Å) |
|---|---|---|
| Phenylmethyl | 0.45 | 2.20 |
| Mesityl | 0.28 | 2.25 |
| Trifluoromethyl | 0.62 | 2.18 |
Hypothetical data based on analogous organozinc systems.
Methodological Guidance
Q. How to design a reproducible protocol for synthesizing Zinc, chloro(phenylmethyl)- in inert conditions?
- Steps :
Apparatus setup : Use flame-dried glassware and Schlenk lines purged with argon.
Reagent preparation : Pre-dry ZnCl₂ at 150°C under vacuum for 24 hours.
Reaction monitoring : Quench aliquots in deuterated solvent for in-situ NMR analysis.
Reproducibility checks : Collaborate with independent labs to validate yields and purity metrics .
Q. What strategies mitigate challenges in isolating Zinc, chloro(phenylmethyl)- from reaction mixtures?
- Solutions :
- Solvent selection : Use low-polarity solvents (e.g., pentane) to precipitate the product.
- Column chromatography : Employ silica gel with hexane/ethyl acetate (95:5) to separate unreacted ZnCl₂.
- Common pitfalls : Avoid aqueous workups to prevent hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
